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Dibutyl phthalate-3,4,5,6-d4

Cat. No.: B122566
CAS No.: 93952-11-5
M. Wt: 282.37 g/mol
InChI Key: DOIRQSBPFJWKBE-ULDPCNCHSA-N
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Description

Significance of Deuterated Analogs in Environmental and Biomedical Sciences

The use of deuterated analogs, such as DBP-d4, is paramount in analytical chemistry for several reasons. In complex matrices like environmental samples (e.g., water, soil, air) and biological fluids (e.g., urine, blood), the presence of numerous other compounds can interfere with the accurate measurement of the target analyte. Deuterated standards are chemically almost identical to the compounds being measured, meaning they behave similarly during sample preparation and analysis. epa.gov However, their increased mass allows them to be distinguished by mass spectrometry, a highly sensitive detection technique.

This principle forms the basis of isotope dilution mass spectrometry (IDMS), a gold-standard analytical method. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any losses of the target analyte during extraction, cleanup, and analysis can be precisely accounted for. epa.gov This significantly improves the accuracy and reliability of quantitative results, which is critical for assessing human exposure levels and understanding the environmental fate of pollutants like phthalates. researchgate.netnih.gov The use of stable isotope-labeled internal standards helps to correct for matrix effects and variations in instrument response, leading to more robust and reproducible data.

Role of Di-n-butyl phthalate-d4 in Advancing Phthalate (B1215562) Research Methodologies

Di-n-butyl phthalate-d4 has played a pivotal role in refining the analytical methods used to study phthalates. It is frequently employed as an internal standard or surrogate in various analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). murraystate.eduuantwerpen.be Its application allows for the sensitive and rapid analysis of not only DBP but also a range of other phthalates in diverse samples, including beverages, indoor dust, and biosolids. murraystate.edulookchem.comthermofisher.com

Research has demonstrated the effectiveness of DBP-d4 in methods developed for the trace determination of phthalates in water and soil samples. researchgate.netresearchgate.net For instance, its use as a surrogate standard ensures the reliability of methods for analyzing phthalates in agricultural soils and even in complex cosmetic matrices. researchgate.netresearchgate.net Furthermore, DBP-d4 has been instrumental in validating analytical procedures, as seen in interlaboratory studies for environmental monitoring methods. jst.go.jp The stability of the deuterium (B1214612) label on the aromatic ring minimizes the risk of isotopic exchange during analysis, ensuring the integrity of the quantification. The development and application of DBP-d4 have therefore been instrumental in generating high-quality data on the occurrence, metabolism, and exposure routes of phthalates, contributing significantly to our understanding of these ubiquitous environmental contaminants. plos.orgamazonaws.com

Chemical Compound Information

Compound Name
Di-n-butyl phthalate-d4
Di-n-butyl phthalate
Benzyl benzoate
Diethyl phthalate
Diisobutyl phthalate
bis(2-Ethylhexyl) phthalate
Mono-ethyl phthalate
Mono-n-butyl phthalate
Mono-benzyl phthalate
Mono-2-ethylhexyl phthalate
Mono-2-ethyl-5-oxohexyl phthalate
Mono-2-ethyl-5-hydroxyhexyl phthalate
Mono-2-ethyl-5-carboxypentyl phthalate
Mono-isobutyl phthalate
Mono-3-carboxypropyl phthalate

Chemical Properties of Di-n-butyl Phthalate-d4

PropertyValue
CAS Number 93952-11-5 chemicalbook.com
Molecular Formula C16H18D4O4 chemicalbook.com
Molecular Weight 282.37 g/mol chemicalbook.com
Melting Point -35 °C chemicalbook.com
Boiling Point 340 °C chemicalbook.com
Density 1.058 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.492 chemicalbook.com
Flash Point 340 °F chemicalbook.com
Form Liquid chemicalbook.com
Color Colorless to light yellow chemicalbook.com
Solubility Chloroform (Slightly), Methanol (Slightly) chemicalbook.com
Synonyms 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dibutyl ester; Phthalic Acid Dibutyl Ester-d4; Bis-n-butyl Phthalate-d4; Dibutyl o-Phthalate-d4 simsonpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B122566 Dibutyl phthalate-3,4,5,6-d4 CAS No. 93952-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRQSBPFJWKBE-ULDPCNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583931
Record name Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-11-5
Record name Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93952-11-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Analytical Methodologies Utilizing Di N Butyl Phthalate D4

Advanced Spectrometric Techniques for Quantitation

The stable isotope-labeled DBP-d4 is chemically identical to the native DBP, but its increased mass allows it to be distinguished by mass spectrometry. This property is fundamental to its role in enhancing the accuracy and reliability of quantitative analyses in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely employed technique for the analysis of phthalates due to its high chromatographic resolution and sensitivity. restek.comthermofisher.com The use of DBP-d4 as an internal standard is a cornerstone of many validated GC-MS methods for phthalate (B1215562) determination. oiv.int

In GC-MS, Selected Ion Monitoring (SIM) is a highly selective and sensitive mode of operation used for quantitative analysis. Instead of scanning a full range of mass-to-charge ratios (m/z), the mass spectrometer is set to monitor only a few specific ions. thermofisher.com For the analysis of DBP and its deuterated internal standard, DBP-d4, specific quantifier and qualifier ions are chosen to ensure unambiguous identification and quantification. nih.gov

A common approach involves monitoring the fragment ion at m/z 149 for the native DBP, which is a characteristic base peak for many phthalates. restek.comnih.gov For DBP-d4, the corresponding quantifier ion is typically m/z 153. nih.gov This mass shift of +4 atomic mass units provides clear differentiation between the analyte and the internal standard. sigmaaldrich.com The selection of these specific ions minimizes interference from other co-eluting compounds, thereby increasing the signal-to-noise ratio and lowering the limits of detection. nih.gov

Table 1: Selected Ions for GC-MS-SIM Analysis of DBP and DBP-d4 nih.gov

CompoundQuantifier Ion (m/z)Qualifier Ions (m/z)
Di-n-butyl phthalate (DBP)149223, 278
Di-n-butyl phthalate-d4 (DBP-d4)153227, 282

This table displays the typical quantifier and qualifier ions monitored in SIM mode for the analysis of Di-n-butyl phthalate and its deuterated internal standard.

The robustness of analytical methods using DBP-d4 as an internal standard has been demonstrated through rigorous validation in a wide array of sample matrices. The ubiquitous nature of DBP presents a significant analytical challenge, as it can contaminate solvents, glassware, and the laboratory environment, making it difficult to obtain a true blank matrix. nih.govnih.gov The use of DBP-d4 effectively circumvents this issue, as it is not a common environmental contaminant. nih.gov

Validation studies have been successfully conducted in matrices such as:

Environmental Samples: Including indoor air, soil, and passive sampling devices like silicon wristbands and low-density polyethylene (LDPE). sigmaaldrich.comoregonstate.eduoregonstate.eduresearchgate.net

Food and Beverages: Methods have been developed for quantifying phthalates in wines and soft drinks. thermofisher.comoiv.int

Consumer Products: Analysis of plasticized polymeric toys and childcare articles for total and migrated phthalates. nih.gov

Biological Matrices: While GC-MS is common, many biological analyses now favor LC-MS/MS for metabolites. However, GC-MS methods have been foundational. nih.gov

Method validation typically assesses parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). nih.govresearchgate.net For instance, a method for determining DBP in hexane using DBP-d4 as a surrogate analyte demonstrated an LOQ of 1 ng/mL and a limit of detection (LOD) of 0.3 ng/mL. nih.gov In another study on indoor air, calibration curves for various phthalates using DBP-d4 showed excellent linearity with coefficients of determination (R²) greater than 0.9953. researchgate.net

Table 2: Example of Method Validation Parameters in Different Matrices

MatrixAnalyte(s)Internal StandardKey Validation Findings
HexaneDBPDBP-d4LOQ: 1 ng/mL; LOD: 0.3 ng/mL; Coefficient of variations < 10% nih.gov
Indoor Air5 PAEs including DBPDBP-d4R² > 0.9953; Recovery of deuterated standards > 89.7% researchgate.net
Wine10 Phthalates including DBPDnBP-d4Repeatability (CVr%): 6%; Intermediate Precision (CVIP%): 8% oiv.int
Toys (Artificial Saliva)8 PAEs including DBP-Recovery: 86.3-117.2%; Precision (CV%): 0.72-7.70% nih.gov

This interactive table summarizes key validation results from different studies, highlighting the effectiveness of methods across various sample types. PAEs refer to Phthalic Acid Esters.

The primary advantage of using DBP-d4 as an internal standard is the significant improvement in the specificity and selectivity of the analytical method. nih.gov Because DBP-d4 has the same chemical properties and chromatographic retention time as DBP, it co-elutes from the GC column. restek.com However, the mass spectrometer can easily distinguish them based on their different masses. nih.gov

This co-elution is crucial because any loss of analyte during sample preparation (e.g., extraction, cleanup) or variability in injection volume will affect both the analyte and the internal standard equally. oiv.int By calculating the ratio of the analyte's response to the internal standard's response, these variations are canceled out, leading to more accurate and precise quantification. nih.gov

Furthermore, the use of DBP-d4 helps to overcome matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since DBP-d4 is affected by the matrix in the same way as DBP, the ratio-based calculation corrects for these effects. This is particularly important for complex matrices like soil, food, and biological samples. sigmaaldrich.comub.edu The use of a deuterated internal standard is a superior approach compared to using other compounds like benzyl benzoate, which may itself be a water pollutant and interfere with measurements. okstate.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the preferred method for analyzing phthalate metabolites in biological matrices due to its high sensitivity and specificity, often requiring minimal sample preparation. nih.govrsc.orgwaters.com While DBP-d4 can be used, methods analyzing DBP's primary metabolite, monobutyl phthalate (MBP), often use the corresponding deuterated metabolite, MBP-d4, as the internal standard. nih.gov The principles of isotope dilution, however, remain the same.

UPLC-MS/MS offers faster analysis times and better resolution compared to conventional HPLC. rsc.org This technique is particularly powerful for quantifying low levels of phthalate metabolites in complex biological fluids like plasma, urine, and amniotic fluid. nih.gov

In a validated UPLC-MS/MS method for the quantitation of monobutyl phthalate (MBP) in rat plasma, amniotic fluid, fetuses, and pup homogenate, the deuterated internal standard MBP-d4 was used. nih.gov The method demonstrated high absolute recoveries (>92%) and low limits of detection (6.9 ng/mL in plasma). nih.gov Another study analyzing diisobutyl-phthalate (DiBP) and its metabolite used DiBP-d4 as an internal standard, monitoring the mass transition m/z 283.2 → 153.0. nih.gov This highlights the common practice of using the deuterated analogue of the parent phthalate as an internal standard for both the parent compound and its metabolites.

These methods are crucial for toxicokinetic and biomonitoring studies, which aim to understand the absorption, distribution, metabolism, and excretion of phthalates and to assess human exposure. nih.govcdc.gov The use of deuterated internal standards like DBP-d4 or its metabolite analogues is indispensable for achieving the accuracy and precision required for such research. rsc.orgnih.gov

Targeted Parallel Reaction Monitoring (PRM)

Targeted Parallel Reaction Monitoring (PRM) is a mass spectrometry technique used for the targeted quantification of molecules. mdpi.com It combines the selectivity of traditional selected reaction monitoring (SRM) with the high-resolution and accurate-mass (HRAM) capabilities of modern mass analyzers like the Orbitrap or Q-TOF. metwarebio.com In a typical PRM workflow, a specific precursor ion is isolated, fragmented, and then all resulting product ions are detected simultaneously in a high-resolution mass analyzer. mdpi.commetwarebio.com

This approach offers several advantages for the analysis of compounds like DBP, especially when using DBP-d4 as an internal standard. The high resolution of PRM allows for very precise mass measurements, which helps to distinguish the target analyte from other molecules in a complex sample, thereby increasing the specificity and selectivity of the analysis. mdpi.com The acquisition of full MS/MS spectra provides comprehensive fragmentation information, which can be used for confident identification of the target compound. mdpi.com While specific studies detailing the use of DBP-d4 in PRM analyses were not found, the principles of PRM make it a highly suitable method for such applications, particularly in complex matrices where high specificity is required. metwarebio.comwashington.edu

Sample Preparation and Matrix Considerations in Di-n-butyl phthalate-d4 Based Analyses

The accuracy of any analytical method heavily relies on proper sample preparation. This is particularly true for the analysis of phthalates, given their ubiquitous presence and the complexity of the matrices in which they are often found. cdc.gov

Extraction Techniques for Biological and Environmental Samples

The choice of extraction technique depends on the nature of the sample matrix. nih.gov For biological samples such as tissues, urine, and blood, liquid-liquid extraction (LLE) with organic solvents like hexane or ether is a common approach. cdc.govtandfonline.com Solid-phase extraction (SPE) is another widely used technique that can provide cleaner extracts and reduce solvent consumption. cdc.govnih.gov

For environmental samples like water, soil, and sediment, extraction is also typically performed with organic solvents. cdc.gov In some cases, for water samples, phthalates can be separated without solvents by adsorption onto a suitable polymer. cdc.gov More advanced techniques like ultrasonic extraction and supercritical fluid extraction have also been employed for the extraction of phthalates from various matrices. acgpubs.orgresearchgate.net

The following table summarizes various extraction techniques used for phthalates in different sample matrices.

Extraction TechniqueSample MatrixKey Advantages
Liquid-Liquid Extraction (LLE)Biological fluids, WaterSimplicity, wide applicability
Solid-Phase Extraction (SPE)Biological fluids, WaterReduced solvent use, cleaner extracts
Ultrasonic ExtractionPlastic materials, solid wasteRapid, efficient
Soxhlet ExtractionPolymer matricesStandardized, robust
Supercritical Fluid Extraction (SFE)VariousEnvironmentally friendly, fast

This table is interactive. You can sort and filter the data by clicking on the column headers.

Regardless of the chosen method, the addition of DBP-d4 at the beginning of the sample preparation process is crucial for accurately accounting for any losses that may occur during extraction and cleanup steps. epa.gov

Minimization of Phthalate Contamination in Laboratory Procedures

Given the pervasive nature of phthalates, rigorous measures must be taken to minimize contamination during all stages of the analytical process. researchgate.netcdc.gov Common sources of phthalate contamination in the laboratory include plastic consumables (e.g., pipette tips, syringes, filter holders), solvents, reagents, and even laboratory air and dust. mdpi.comepa.govtandfonline.com

To mitigate contamination, the following practices are recommended:

Use of glass or stainless steel equipment: Whenever possible, avoid the use of plastic materials. researchgate.net

Thorough cleaning of glassware: All glassware should be meticulously cleaned, often involving rinsing with high-purity solvents or baking at high temperatures. researchgate.netcdc.gov

Use of high-purity solvents: Solvents should be of the highest possible purity and checked for phthalate contamination before use. researchgate.netbiotage.com

Minimizing exposure to air and dust: Samples and extracts should be kept covered as much as possible to prevent contamination from airborne particles. researchgate.net

Running procedural blanks: A procedural blank (a sample that goes through all the analytical steps without the actual sample matrix) should be analyzed with each batch of samples to assess the level of background contamination. cdc.gov

A study investigating sources of phthalate contamination in an analytical laboratory identified significant leaching from various consumables. epa.govtandfonline.com The table below presents some of the findings from this study.

Laboratory ConsumablePhthalate LeachedMaximum Leaching (µg/cm²)
Plastic SyringesDiethylhexyl phthalate (DEHP)0.36
Pipette TipsDiisononyl phthalate (DINP)0.86
PTFE Filter HoldersDibutyl phthalate (DBP)2.49
Regenerated Cellulose FiltersDibutyl phthalate (DBP)0.61
Cellulose Acetate FiltersDimethyl phthalate (DMP)5.85
Parafilm®Diethylhexyl phthalate (DEHP)0.50

This table is interactive. You can sort and filter the data by clicking on the column headers.

These findings underscore the importance of carefully selecting and pre-cleaning all laboratory materials to ensure the integrity of analytical results for phthalates. epa.govtandfonline.com

Handling of Complex Matrices (e.g., biological fluids, tissues, environmental solids, indoor dust, food products)

The quantification of Di-n-butyl phthalate (DBP) and its metabolites in complex matrices is frequently complicated by the ubiquitous nature of phthalates, which can lead to sample contamination. cdc.govinchem.org Di-n-butyl phthalate-d4 (DBP-d4), a deuterium-labeled variant of the compound, is instrumental in overcoming these challenges, primarily serving as an internal standard or surrogate to ensure analytical accuracy. nih.gov The selection of an appropriate sample preparation method is critical and is dictated by the specific characteristics of the matrix being analyzed.

Biological Fluids and Tissues: For biological samples such as plasma, amniotic fluid, and tissue homogenates, extraction methods must efficiently separate the analyte from proteins, lipids, and other endogenous components. A common approach involves a single-step protein precipitation using acetonitrile, followed by centrifugation. nih.gov In more complex tissues like fetus or pup homogenates, a more rigorous extraction and delipidation step may be necessary. nih.gov Methods for separating DBP from biological materials generally involve extraction into an organic solvent such as ether, heptane, or acetonitrile. nih.gov For instance, in the analysis of rat plasma and amniotic fluid, samples are often spiked with an internal standard solution containing DBP-d4 before undergoing protein precipitation with formic acid in acetonitrile. nih.gov

Environmental Solids: Environmental matrices like soil, sediment, and sludge require robust extraction techniques to release the analytes from the solid phase. Separation of DBP from environmental samples is typically achieved through extraction with an organic solvent. nih.gov For water and landfill leachate, solid-phase extraction (SPE) is a validated and effective method. koszalin.plicm.edu.pl In this technique, the sample is passed through a cartridge (e.g., C-18), which retains the analyte. The analyte is then eluted with a small volume of organic solvent. koszalin.pl This process not only isolates the analyte but also concentrates it, improving detection limits.

Food Products: The analysis of DBP in food products presents a significant challenge due to the high variability in matrix composition (e.g., high fat, high sugar). Extraction methods must be tailored to the food type. For fatty foods, techniques like sweep co-distillation with Florisil trapping have been employed. europa.eu A widely used method for various foods involves extraction with a suitable solvent like acetonitrile, followed by a purification step before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), using DBP-d4 as an internal standard to correct for matrix effects and recovery losses. fda.gov.tw

The ubiquitous presence of DBP in laboratory equipment, solvents, and the environment necessitates careful handling to prevent contamination, which is crucial for accurate measurements at low concentrations. cdc.govinchem.org

Quality Assurance and Quality Control in Di-n-butyl phthalate-d4 Analysis

Robust quality assurance and quality control (QA/QC) procedures are essential for the validation of analytical methods that use Di-n-butyl phthalate-d4. These procedures ensure the reliability, accuracy, and precision of the data.

Limits of Detection (LOD) and Quantification (LOQ) for Di-n-butyl phthalate-d4 and its Analytes

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These limits are critical performance characteristics of an analytical method and are determined during method validation.

In a surrogate analyte approach using DBP-d4 to quantify DBP in hexane, the LOD was reported as 0.3 ng/mL and the LOQ was 1 ng/mL. nih.gov For the analysis of DBP's primary metabolite, monobutyl phthalate (MBP), in biological matrices, the lower limit of quantification (LLOQ) was established at 25 ng/mL in plasma and 50 ng/g in pup homogenate. nih.gov Another study reported LOQ values for DBP metabolites between 0.05 µg/L and 0.1 µg/L. researchgate.net The sensitivity of a method can vary significantly depending on the matrix, instrumentation, and sample preparation technique. For example, a gas chromatography method for DBP in water samples reported an LOD of 0.02 mg/L and an LOQ of 0.053 mg/L. e3s-conferences.org

AnalyteMatrixLODLOQReference
Di-n-butyl phthalate (DBP)Hexane0.3 ng/mL1 ng/mL nih.gov
Monobutyl phthalate (MBP)Rat Plasma-25 ng/mL nih.gov
Monobutyl phthalate (MBP)Pup Homogenate-50 ng/g nih.gov
Di-n-butyl phthalate (DBP)Water0.02 mg/L0.053 mg/L e3s-conferences.org

Assessment of Accuracy and Precision

Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery or relative error (RE). Precision evaluates the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov

MatrixParameterValueReference
Rat Plasma, Amniotic Fluid, etc.Precision (RSD)<10.1% nih.gov
Rat Plasma, Amniotic Fluid, etc.Accuracy (RE)within ±7.5% nih.gov
Rat PlasmaRecovery92.2% nih.gov
Pup HomogenateRecovery109% nih.gov
Aqueous SolutionsRecovery97-109% koszalin.plicm.edu.pl
Landfill LeachateRecovery85-101% koszalin.plicm.edu.pl
WaterPrecision (RSD)2.54–10.56 % e3s-conferences.org

Stability Studies of Di-n-butyl phthalate-d4 and Analytes in Extracts and Samples

The stability of both the analyte and the internal standard (Di-n-butyl phthalate-d4) is a critical parameter in ensuring reliable quantification. Stability must be evaluated under various conditions that samples and extracts might experience, including storage and during the analytical process.

The inherent stability of DBP-d4 is a primary reason for its use as an internal standard; it is expected to remain stable throughout the extraction, storage, and analysis procedures, mirroring the behavior of the native analyte. Short-term stability during an analytical run can be assessed by monitoring for instrument drift. In one study, a set of matrix standards was analyzed at the beginning and end of a sequence, with the relative difference in determined concentrations being within ±7.8%, indicating no significant instrument drift. nih.gov

Storage stability studies evaluate the integrity of the analyte over longer periods. For the non-deuterated Di-n-butyl phthalate, storage stability was confirmed for at least 6 days at 25 °C. cdc.gov Studies on the stability of DBP in aqueous food simulants during microwave heating showed that the compound's stability was dependent on the matrix and conditions, with recoveries of approximately 84% after 10 minutes of heating, indicating some degradation under thermal stress. researchgate.net While specific long-term stability data for DBP-d4 is not extensively detailed, its widespread and successful use as an internal standard in validated methods implicitly confirms its stability under the documented analytical conditions.

Human Biomonitoring Studies Utilizing Di N Butyl Phthalate D4

Characterization of Di-n-butyl Phthalate (B1215562) Exposure in Human Populations

Accurate assessment of DBP exposure is crucial for understanding potential health risks. DBP-d4 plays a key role in overcoming analytical challenges to achieve this accuracy.

Measurement of Di-n-butyl Phthalate Metabolites in Biological Fluids (e.g., urine, plasma)

Human exposure to DBP is typically assessed by measuring its metabolites in biological fluids, most commonly urine. cdc.gov Following exposure, DBP is rapidly metabolized, and the parent compound is rarely detected in urine or plasma. cpsc.gov The primary metabolic pathway involves the hydrolysis of one of the ester bonds to form Mono-n-butyl phthalate (MBP), which is considered the main biomarker of DBP exposure. cdc.govnih.gov

Further metabolism occurs through oxidation of the butyl side chain, leading to the formation of secondary, oxidized monoesters. These include mono-3-hydroxy-n-butyl phthalate (MHBP) and mono-3-carboxypropyl phthalate (MCPP). cdc.govnih.gov Therefore, biomonitoring studies quantify a panel of these metabolites, including MBP, MHBP, and MCPP, to create a comprehensive profile of DBP exposure. cdc.govnih.govepa.gov The measurement of these metabolites, rather than the parent DBP, also minimizes the risk of sample contamination from external sources. nih.gov

Use of Di-n-butyl phthalate-d4 to Account for Background Contamination

A significant challenge in quantifying DBP is its ubiquitous presence in the environment and in laboratory settings, which can lead to sample contamination. nih.gov This makes it difficult to obtain a true "blank" sample, which is necessary for creating accurate calibration curves for analytical instruments.

To circumvent this problem, DBP-d4 is used as an internal standard or surrogate analyte. DBP-d4 is chemically identical to DBP but has four of its hydrogen atoms replaced with deuterium (B1214612). This isotopic labeling makes it distinguishable from the naturally occurring DBP by mass spectrometry. By adding a known amount of DBP-d4 to a sample before processing, analysts can accurately quantify the native DBP by comparing the instrumental response of the two compounds. This method effectively corrects for any loss of analyte during sample preparation and for variations in instrument performance, thereby accounting for potential background contamination and ensuring the accuracy of the exposure data.

Toxicokinetics and Metabolism of Di-n-butyl Phthalate via Di-n-butyl phthalate-d4 Tracers

To understand how DBP is absorbed, distributed, metabolized, and excreted by the human body, researchers have conducted studies using DBP-d4 as a tracer. In these studies, human volunteers ingest a precise amount of DBP-d4, and the subsequent appearance of its labeled metabolites is tracked in biological samples over time. researchgate.netnih.govsemanticscholar.org

Elucidation of Metabolic Pathways and Intermediate Formation (e.g., Mono-n-butyl phthalate, oxidized monoesters)

Tracer studies with DBP-d4 have confirmed the primary metabolic pathway in humans. After oral administration, DBP is first hydrolyzed to Mono-n-butyl phthalate (MBP). cdc.gov A significant portion of this MBP is then excreted, making it the most abundant metabolite. epa.govnih.govsemanticscholar.org

These studies have also quantified the formation of secondary, oxidized metabolites. A smaller fraction of MBP undergoes further transformation of its butyl side chain to form oxidized monoesters. In a study involving a human volunteer who ingested D4-labeled DBP, the simple monoester (MnBP) accounted for 84% of the metabolites excreted in the urine. epa.govnih.gov Approximately 8% of the dose was excreted as various side-chain oxidized metabolites, with mono-3-hydroxy-n-butyl phthalate (3OH-MnBP) being the most significant of these, accounting for about 7% of the dose. epa.gov Other oxidized metabolites, such as 2OH-MnBP, 4OH-MnBP, and mono-3-carboxypropyl phthalate (MCPP), were formed in much smaller amounts, each accounting for less than 1% of the total dose. epa.gov

Kinetic Studies of Absorption, Distribution, and Excretion in Human Volunteers

Studies using DBP-d4 tracers have provided detailed insights into the kinetics of DBP in humans. Following a single oral dose, the absorption of DBP is rapid, as evidenced by the quick appearance of its metabolites in urine. epa.govnih.govsemanticscholar.org

The peak concentration for all major metabolites, including MnBP and its oxidized forms, in the urine occurs between 2 and 4 hours after ingestion. epa.govnih.gov This is followed by a steady decline in concentration, indicating a rapid excretion phase. The vast majority of the administered dose is eliminated from the body relatively quickly. In one volunteer study, 92.2% of the total DBP dose was excreted in the urine within the first 24 hours. epa.govresearchgate.netnih.gov By the second day, less than 1% of the dose was excreted, demonstrating efficient clearance from the body. epa.govnih.gov

Urinary Excretion of DBP Metabolites After a Single Oral Dose of D4-DnBP
MetabolitePercentage of Excreted Dose (%)
Mono-n-butyl phthalate (MnBP)84%
mono-3-hydroxy-n-butyl phthalate (3OH-MnBP)~7%
2OH-MnBP, 4OH-MnBP, MCPP&lt;1%

Data derived from a human volunteer study. epa.gov

Evaluation of Elimination Half-lives

The elimination half-life, which is the time it takes for the concentration of a substance to decrease by half, is a key toxicokinetic parameter. Studies with DBP-d4 have precisely determined the half-lives of DBP metabolites.

The primary metabolite, MnBP, has a relatively short elimination half-life of 2.6 to 3.3 hours. epa.govnih.gov The oxidized metabolites tend to have longer half-lives, ranging from 2.9 to 6.9 hours, with some estimates extending to 10.3 hours. epa.govnih.govresearchgate.net This indicates that while the initial clearance of the major metabolite is very rapid, the secondary metabolites are eliminated more slowly from the body. epa.govnih.gov These longer half-lives can make oxidized metabolites valuable additional biomarkers for assessing DBP exposure. epa.govnih.gov

Estimated Elimination Half-lives of DBP Metabolites in Humans
MetaboliteElimination Half-life (hours)
Mono-n-butyl phthalate (MnBP)2.6 - 3.3
Oxidized Metabolites (e.g., 3OH-MnBP, MCPP)2.9 - 10.3

Data derived from human volunteer studies. epa.govnih.gov

Assessment of Exposure Routes Using Di-n-butyl phthalate-d4 Labeled Compounds

The use of d4-DBP in controlled human studies allows for the precise tracking of this compound as it enters the body and is metabolized, without the confounding factor of pre-existing DBP levels from everyday environmental exposures. This has been particularly valuable in assessing the kinetics of dermal absorption and the subsequent excretion of its metabolites.

Dermal Absorption Kinetics and Metabolite Excretion

A recent study investigated the skin permeation of d4-DBP in human volunteers to characterize its absorption and metabolism. publicnow.com The research involved both in vitro analysis using human skin and in vivo experiments where a mixture containing d4-DBP was applied to the forearms of volunteers. publicnow.com

The findings from this research demonstrated that d4-DBP does cross the skin barrier and is metabolized into its monoester form, mono-n-butyl phthalate-d4 (d4-MBP), before being eliminated through urine. The study highlighted that the kinetics of d4-DBP absorption through the skin are relatively slow. Urinary excretion of the metabolites was observed to peak approximately 15 to 17 hours after the initial dermal application. publicnow.com

The primary metabolite identified in the urine following dermal exposure was d4-MBP. Another oxidized metabolite, d4-3OH-MBP (mono-3-hydroxy-n-butyl phthalate-d4), was also detected, although at concentrations more than ten times lower than d4-MBP. publicnow.com The detection of these metabolites began around two hours after application, with the majority of the absorbed dose being eliminated within 24 hours. publicnow.com

The study also compared the permeation of d4-DBP when applied as a neat substance versus within an emulsion. It was observed that the permeation was increased when d4-DBP was part of an emulsion. publicnow.com

Below is a summary of the dermal absorption and excretion kinetics of Di-n-butyl phthalate-d4 from the aforementioned study.

ParameterFinding
Compound Applied Di-n-butyl phthalate-d4 (d4-DBP)
Primary Urinary Metabolite mono-n-butyl phthalate-d4 (d4-MBP)
Secondary Urinary Metabolite mono-3-hydroxy-n-butyl phthalate-d4 (d4-3OH-MBP)
Time to Peak Urinary Excretion 15-17 hours post-application
Metabolite Detection Start Time ~2 hours post-application
Effect of Formulation Increased permeation when applied in an emulsion

Contributions of Dietary, Inhalation, and Dermal Pathways to Total Exposure

While studies utilizing the unlabeled form of Di-n-butyl phthalate (DBP) have provided insights into the relative importance of various exposure routes, there is a notable lack of research that has specifically used Di-n-butyl phthalate-d4 to comprehensively compare the contributions of dietary, inhalation, and dermal pathways to total human exposure.

Research on unlabeled DBP suggests that for many phthalates, dietary intake is a major source of exposure. nih.gov However, for lower molecular weight phthalates like DBP, other pathways such as inhalation and dermal absorption are also considered relevant. nih.gov For instance, studies have shown that dermal uptake of DBP directly from the air can be a meaningful exposure pathway, with uptake rates that are comparable to those of inhalation. nih.govnih.gov

The use of d4-DBP would be highly advantageous in precisely quantifying the contribution of each of these routes. By administering d4-DBP through a specific pathway (e.g., dermal application, controlled inhalation, or oral ingestion) and measuring the excretion of its unique metabolites, researchers could accurately determine the uptake from that specific route without interference from background DBP exposure from other sources. Such studies are crucial for developing a complete understanding of the total exposure burden to DBP and for implementing effective exposure reduction strategies. However, at present, comprehensive studies of this nature using d4-DBP are not available in the reviewed scientific literature.

Environmental Fate and Degradation Research Supported by Deuterated Phthalates

Mechanisms of Di-n-butyl Phthalate (B1215562) Degradation

Di-n-butyl phthalate undergoes transformation in the environment through both biological (biotic) and non-biological (abiotic) processes nih.gov. While abiotic degradation occurs, microbial breakdown is considered a more rapid and effective method for eliminating these pollutants from contaminated sites mdpi.com.

Biotic Degradation Pathways by Microbial Consortia and Isolated Strains

Biodegradation is a primary mechanism for the removal of DBP from the environment, carried out by a diverse range of aerobic and anaerobic microorganisms nih.govnih.gov. Numerous bacterial strains and consortia have been isolated from various ecosystems, including activated sludge, river sludge, and contaminated soils, demonstrating the capacity to utilize DBP as a sole source of carbon and energy mdpi.comnih.govnih.gov.

Studies have identified several efficient DBP-degrading bacteria. For instance, Glutamicibacter sp. strain 0426 was shown to completely degrade 300 mg/L of DBP within 12 hours nih.gov. A strain of Acinetobacter baumannii (DP-2) isolated from activated sludge achieved a degradation rate of over 90% for initial DBP concentrations between 5–50 mg·L−1 mdpi.com. Similarly, Paenarthrobacter sp. strain Shss, isolated from a landfill, could degrade 1 g/L of DBP within 15 hours nih.gov. The efficiency of these microbial processes is often influenced by environmental conditions such as pH and temperature. A bacterial consortium named LV-1, enriched from river sludge, showed optimal DBP degradation at a pH of 6.0 and a temperature of 30°C researchgate.net.

Table 1: Examples of Microbial Degradation of Di-n-butyl Phthalate (DBP)

Microorganism/ConsortiumInitial DBP ConcentrationDegradation EfficiencyTimeOptimal Conditions
Glutamicibacter sp. strain 0426300 mg/LComplete Degradation12 hourspH 6.9, 31.7 °C
Acinetobacter baumannii DP-25–50 mg/L>90%120 hours-
Paenarthrobacter sp. strain Shss1000 mg/LEfficient Degradation15 hours-
Bacterial Consortium LV-1< 300 mg/L--pH 6.0, 30°C
Pseudomonas sp. V21b-57% (in minimal salt medium)--

The initial and most critical step in the microbial degradation of DBP is enzymatic hydrolysis nih.gov. This process is catalyzed by esterases or hydrolases that cleave the ester bonds of the DBP molecule nih.govnih.gov. This enzymatic action typically occurs in a stepwise manner. First, one ester bond is hydrolyzed to release one molecule of butanol and form the intermediate mono-n-butyl phthalate (MBP). Subsequently, a second hydrolysis step converts MBP into phthalic acid (PA) and another molecule of butanol nih.gov. In vitro assays with cell extracts from Paenarthrobacter sp. Shss identified two distinct cellular esterase activities responsible for the conversion of DBP to MBP and MBP to PA, respectively nih.gov. The existence of a β-oxidation pathway alternating with ester hydrolysis has also been proposed, which could explain the detection of intermediates with shorter side-chains like mono-ethyl phthalate (MEP) in some studies researchgate.net.

The stepwise degradation of DBP by microorganisms leads to the formation of several key intermediates. The most commonly identified metabolite is mono-butyl phthalate (MBP), the product of the first enzymatic hydrolysis mdpi.comnih.gov. MBP is then further degraded to phthalic acid (PA) mdpi.comnih.gov. Phthalic acid is a central intermediate that is subsequently metabolized through various aromatic ring-cleavage pathways nih.gov. In some degradation pathways, phthalic acid can be converted to benzoate (benzoic acid) through decarboxylation nih.govokstate.edu. These intermediates are typically identified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) mdpi.com.

Table 2: Key Intermediates Identified in the Biotic Degradation of DBP

Intermediate CompoundPrecursorMicroorganism/Consortium Example
Mono-butyl phthalate (MBP)Di-n-butyl phthalateAcinetobacter baumannii DP-2, Paenarthrobacter sp. Shss, Bacterial Consortium LV-1
Phthalic Acid (PA)Mono-butyl phthalateAcinetobacter baumannii DP-2, Paenarthrobacter sp. Shss, Bacterial Consortium LV-1
Benzoic AcidPhthalic AcidAcinetobacter baumannii DP-2, Glutamicibacter sp. strain 0426
Mono-ethyl phthalate (MEP)Di-n-butyl phthalate (via β-oxidation)Bacterial Consortium LV-1

Abiotic Degradation Processes

In addition to microbial action, DBP can be degraded by non-biological processes, primarily hydrolysis and photolysis nih.gov. However, these abiotic degradation routes are generally considered to be very slow in environmental conditions compared to biodegradation. For example, the aqueous photolysis half-life of some phthalates can be on the order of months to years nih.gov.

Hydrolysis of DBP involves the cleavage of its ester bonds by water, leading to the formation of mono-n-butyl phthalate and eventually phthalic acid, similar to the initial biotic pathway nih.gov. This process can be influenced by environmental factors such as pH and temperature nih.gov. Photodegradation, or photolysis, involves the breakdown of the molecule by sunlight, particularly through reactions with hydroxyl radicals in the atmosphere nih.gov. The estimated photo-oxidation half-life of DBP in the air can range from approximately 7.4 hours to 3.1 days.

Application of Deuterated Phthalates to Differentiate Biotic vs. Abiotic Transformation

Distinguishing between biotic and abiotic degradation pathways in the environment is a significant analytical challenge. Compound Specific Isotope Analysis (CSIA) has emerged as a powerful tool for this purpose researchgate.net. This technique measures the subtle changes in the stable isotopic ratios (e.g., ¹³C/¹²C and ²H/¹H) of a contaminant as it degrades. Because different reaction mechanisms (e.g., enzymatic vs. chemical hydrolysis) can proceed at slightly different rates for heavier and lighter isotopes, they leave distinct isotopic "fingerprints."

Research has systematically investigated the carbon and hydrogen isotopic fractionation of DBP during both abiotic hydrolysis (at varying pH levels) and aerobic biodegradation by bacteria ufz.de. It was found that both processes result in significant carbon isotopic fractionation. By analyzing the fractionation of both hydrogen and carbon isotopes simultaneously (a dual-isotope approach), researchers can identify patterns characteristic of specific degradation reactions ufz.de. For example, the relationship between the change in hydrogen (Δδ²H) and carbon (Δδ¹³C) isotopes can be used to differentiate between degradation via hydrolysis and degradation via chemical oxidation by sulfate or hydroxyl radicals ufz.deresearchgate.net. This approach allows scientists to detect and quantify the extent of hydrolytic processes, whether biotic or abiotic, in the environment ufz.de.

While CSIA focuses on tracking the fractionation of naturally occurring isotopes, synthetically produced deuterated compounds like DBP-d4 are indispensable as internal standards in the analytical methods used to measure DBP concentrations, ensuring the accuracy of degradation studies nih.govoiv.int.

Environmental Distribution and Persistence of Di-n-butyl Phthalate

Due to its extensive use in a wide array of consumer and industrial products—including plastics, adhesives, inks, and cosmetics—DBP is a widespread and frequently detected environmental contaminant nih.govkoszalin.pl. It is not chemically bound to the polymer matrix of plastics, allowing it to leach, migrate, or volatilize into the environment during production, use, and disposal koszalin.pl. Consequently, DBP has been identified at low levels in virtually all environmental media, including air, water, soil, and sediment nih.gov.

DBP is considered a priority pollutant by regulatory agencies in the European Union and the United States mdpi.comkoszalin.pl. Its environmental persistence is variable and depends on local conditions. In the atmosphere, it is expected to break down relatively quickly, with an estimated half-life of about one and a half days . In water, the breakdown is slower, occurring over 2 to 20 days . In soil and sediment, DBP tends to bind to organic matter, which can affect its mobility and degradation rate nih.gov. It is frequently detected in various aquatic systems, from surface and groundwater to landfill leachate and drinking water koszalin.pl.

Table 3: Reported Concentrations of DBP in Various Environmental Media

Environmental MediumReported Concentration RangeLocation/Context
Urban Air3.3 to 5.7 ng/m³Near New York City
Indoor Air15,000 to 26,000 ng/m³Rooms with new PVC tiles
Drinking Water0.1 to 5 ppb (μg/L)Some US supplies
Fish/Seafood78 to 200 ppb (μg/kg)General food source
Hazardous Waste SitesIdentified in at least 471 of 1,585 US NPL sites

Occurrence in Aquatic Ecosystems and Sediments

The quantification of phthalate acid esters (PAEs) in aquatic environments is a critical area of environmental monitoring due to their potential endocrine-disrupting effects. The accuracy of such measurements is significantly enhanced by the use of deuterated internal standards. In a study of the northwestern Mediterranean Sea and the Rhone River, Di-n-butyl phthalate-d4 (DnBP-d4) was utilized as one of the deuterated internal standards for the quantification of eight different PAEs, including Di-n-butyl phthalate (DnBP), through isotopic dilution. This method allows for precise measurement by correcting for analytical variabilities.

The research revealed the widespread presence of PAEs in both riverine and marine environments. High concentrations were noted in the deep waters offshore (up to 310.2 ng/L) and in the Rhone River (up to 615.1 ng/L), suggesting that urban areas, rivers, and sediments are significant sources of these contaminants. The distribution of specific phthalates varied with location and water depth. For instance, in the Rhone River, the most abundant PAE was di-ethylhexyl phthalate (DEHP) at 66.1%, followed by di-isobutyl phthalate (DiBP) at 20.5%, and DnBP at 6.6%. In contrast, in Marseilles Bay, DnBP was the predominant PAE (38.6%) near the bottom, while in the deepest offshore waters, DnBP was the most abundant, with concentrations ranging from 57.0% to 72.6% of the total PAEs.

Concentrations of Di-n-butyl phthalate (DnBP) in Aquatic Ecosystems of the Northwestern Mediterranean Region

LocationSample TypeDnBP Concentration Range / Percentage of Total PAEs
Rhone RiverWater6.6% of total PAEs
Marseilles BaySurface Water19.1% of total PAEs
Marseilles BayNear Bottom Water38.6% of total PAEs
OffshoreDeepest Waters (below 50m)57.0% - 72.6% of total PAEs

Prevalence in Soils and Agricultural Contexts

Di-n-butyl phthalate-d4 is an essential analytical standard for determining the presence and concentration of phthalic acid esters in soil through methods like gas chromatography coupled with mass spectrometry (GC/MS). sigmaaldrich.com The use of such deuterated standards is critical for accurately tracking the fate and degradation of DBP in complex matrices like agricultural soils, which can be contaminated through various sources including the use of plastic mulch and sewage sludge application.

Research into the degradation of DBP in different agricultural soils highlights its persistence and the factors influencing its breakdown. A study investigating DBP degradation in aquic cambisols and udic ferrosols found that the half-life of DBP varied significantly between the two soil types, ranging from 0.286–1.41 days in aquic cambisols to 0.870–20.4 days in udic ferrosols. This difference was attributed to the higher microbial abundance and activity in the aquic cambisols. Despite relatively rapid initial degradation, significant residual concentrations of DBP remained after 60 days of incubation. The accurate quantification of these residual levels is paramount for assessing long-term environmental risk, a task made reliable through the use of internal standards like DBP-d4.

Degradation and Residue of Di-n-butyl Phthalate (DBP) in Different Agricultural Soils

Soil TypeDBP Half-life (days)Degradation-Resistant DBP Residue Concentration after 60 days (mg/kg)
Aquic Cambisols0.286 - 1.411.10
Udic Ferrosols0.870 - 20.41.34

Detection in Indoor Environments (e.g., dust, air, building materials)

Indoor environments are significant reservoirs of phthalates, which can leach from a multitude of products, including building materials, furniture, and consumer goods. Di-n-butyl phthalate-d4 is instrumental in the precise quantification of phthalates in indoor air and dust samples. It is often used as an internal standard in analytical methods to create reliable calibration curves for quantifying various phthalic-acid esters (PAEs). researchgate.net For instance, in the development of methods for analyzing PAEs in indoor air, DBP-d4 has been identified as a highly suitable internal standard, demonstrating excellent linearity in calibration curves with coefficients of determination (R²) greater than 0.9953. researchgate.net

Studies have shown that DBP is a common contaminant in indoor dust. In an investigation of Canadian households, which utilized isotope dilution GC/MS/MS analysis, Dibutyl phthalate (DBP) was found in most dust samples at relatively high concentrations. researchgate.net Another study on phthalates in house dust also relied on internal standard calibration for quantification. nih.gov Research in Japanese dwellings found that the levels of DBP in floor dust were associated with the type of flooring material, with polyvinyl chloride (PVC) flooring being a significant source. Phthalate concentrations have also been measured directly in building materials. In a study of PVC products, DBP was detected in floorings at concentrations ranging from not detected to 14.4 mg/g. researchgate.net

Concentration of Di-n-butyl Phthalate (DBP) in Indoor Environments

Indoor MatrixSource/LocationDBP Concentration
Household DustCanadian HomesRelatively high concentrations (specific range not provided in abstract)
Floor DustJapanese Dwellings with PVC flooringAssociated with higher levels (specific values not provided in abstract)
Building MaterialsPVC FlooringsNot Detected - 14.4 mg/g

Toxicological Investigations on Di N Butyl Phthalate Utilizing Deuterated Standards

Endocrine Disruption Mechanisms

Di-n-butyl phthalate (B1215562) (DBP) is recognized as an endocrine-disrupting chemical that can interfere with the body's hormonal systems. Research has focused on its ability to alter steroid hormone biosynthesis, a critical process for reproductive health and development. Mechanistic studies, often employing deuterated standards for analytical accuracy, have begun to unravel the complex ways in which DBP and its metabolites impact this pathway at a cellular and molecular level.

Impairment of Steroid Hormone Biosynthesis in Cellular Models (e.g., H295R cells)

The human adrenocortical carcinoma cell line, H295R, is a widely used in vitro model to study the effects of chemicals on steroidogenesis because it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids. nih.gov Studies using this model have demonstrated that exposure to DBP significantly impairs the production of several key steroid hormones.

In H295R cells, DBP has been shown to decrease the levels of testosterone (B1683101), androstenedione, corticosterone, and progesterone. mdpi.comnih.gov This anti-androgenic effect is particularly pronounced when steroidogenesis is stimulated, for instance, with agents like dibutyryl-cyclic-AMP. nih.govendocrine-abstracts.org Interestingly, while DBP generally suppresses most hormones in the steroid pathway, it has been observed to cause an increase in cortisol production at certain concentrations. nih.govmdpi.com This suggests a complex and differential impact on various branches of the steroidogenic cascade.

Effects of DBP on Steroid Hormone Production in H295R Cells

HormoneObserved EffectSource
TestosteroneSignificantly Decreased nih.govmdpi.comnih.gov
AndrostenedioneSignificantly Decreased nih.govmdpi.comnih.gov
CorticosteroneDecreased nih.govendocrine-abstracts.org
ProgesteroneDecreased mdpi.com
CortisolIncreased nih.govmdpi.comendocrine-abstracts.org

Effects on Key Steroidogenic Enzyme Levels

The synthesis of steroid hormones is a multi-step process catalyzed by a series of specific enzymes. DBP's disruptive effects on hormone levels are directly linked to its ability to alter the expression and potentially the function of these critical enzymes.

Mechanistic studies in H295R cells have revealed that DBP exposure leads to a dose-dependent decrease in the protein levels of key enzymes involved in the early stages of steroidogenesis, including Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1) and Hydroxy-Delta-5-Steroid Dehydrogenase, 3 Beta- And Steroid Delta-Isomerase 2 (HSD3B2). mdpi.comnih.gov CYP11A1 is the enzyme that catalyzes the conversion of cholesterol to pregnenolone, the initial rate-limiting step in steroid hormone production. DBP has also been associated with a dose-related decrease in Hydroxysteroid 17-Beta Dehydrogenase 3 (HSD17B3), the enzyme responsible for the final step in testosterone synthesis, although this effect was not always statistically significant. nih.gov In contrast, some in vivo studies in mice have reported an increase in the levels of steroidogenic enzymes like CYP11A1, HSD3B2, and Cytochrome P450 Family 17 Subfamily A Member 1 (CYP17A1) in the testis following DBP exposure, which may represent a compensatory response to reduced testosterone levels. mdpi.comdiva-portal.org

Role of Metabolites in Mediating Endocrine Activity

In the body, DBP is rapidly metabolized to its primary and biologically active metabolite, mono-n-butyl phthalate (MBP). endocrine-abstracts.org Comparative studies investigating both DBP and MBP have revealed both similarities and distinct differences in their mechanisms of action, highlighting the importance of considering the metabolic fate of the parent compound.

In H295R cells, DBP generally demonstrates more prominent effects on steroidogenesis than MBP. mdpi.com While both compounds can reduce testosterone production, they appear to affect different key enzymes. nih.govendocrine-abstracts.org For instance, DBP exposure has been shown to decrease CYP11A1 and HSD3B2 levels, whereas MBP has a more significant effect on decreasing CYP17A1 levels. mdpi.comnih.gov This indicates that the parent compound and its metabolite affect early steps of the steroid pathway differently. nih.gov A striking difference is seen in their effect on cortisol; DBP exposure can lead to an increase in cortisol, while MBP causes a decrease. mdpi.comendocrine-abstracts.org This divergence in effect underscores their different toxicological mechanisms. mdpi.com

Oxidative Stress Induction and Cellular Responses

Beyond direct interference with the endocrine system, DBP is also known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This cellular stress is another important mechanism through which DBP can exert its toxicity.

Generation of Reactive Oxygen Species (ROS)

Multiple studies have confirmed that DBP exposure leads to an increased generation of ROS in various cell types. In H295R cells, DBP was shown to induce the production of superoxide (B77818), a primary ROS. mdpi.comnih.gov Similarly, studies on isolated human blood lymphocytes demonstrated that DBP significantly promoted ROS generation. nih.gov Research on bovine peripheral lymphocytes also found a concentration-dependent increase in total oxidative stress following DBP exposure. nih.gov In vivo studies in mice have further substantiated these findings, showing increased levels of nitrotyrosine, a marker of protein damage from oxidative stress, in the testis after DBP administration. mdpi.com This DBP-induced oxidative stress is believed to contribute to cellular damage and may be a mechanism underlying the impairment of steroidogenic enzyme function. mdpi.com

Modulation of Antioxidant Enzyme Systems

Cells possess a sophisticated antioxidant defense system, including enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) S-transferases (GST), to counteract the damaging effects of ROS. Exposure to DBP can modulate this system, although the response can vary depending on the model system and exposure conditions.

In the water flea Daphnia magna, exposure to DBP led to an initial increase in the mRNA expression of gst and cat genes after 24 hours, suggesting an activation of the antioxidant defense system. researchgate.net However, after 48 hours of exposure, the mRNA levels of these genes were reduced. researchgate.net Similarly, peroxidase (POD) activity was significantly increased at higher DBP concentrations. researchgate.net Studies in barley seedlings have also shown that DBP exposure can enhance the activities of various antioxidative enzymes in shoots, including CAT, while having more varied effects in the roots. cas.cz In zebrafish, DBP exposure has been shown to modulate the activity of antioxidant enzymes like GST. mdpi.com These findings indicate that while organisms may initially mount an antioxidant defense in response to DBP-induced stress, prolonged or high-level exposure may overwhelm or inhibit these protective systems. researchgate.netmdpi.com

Developmental and Reproductive Toxicology Research

The developmental and reproductive toxicity of Di-n-butyl phthalate (DBP) has been a significant area of scientific inquiry. The use of deuterated standards, such as Di-n-butyl phthalate-d4, is crucial in these studies for accurate quantification of DBP and its metabolites in biological matrices, ensuring the reliability of the toxicological data.

Maternal exposure to DBP during critical windows of gestation has been shown to adversely affect organogenesis and fetal development in animal models. At maternotoxic doses, there is an observed increase in the number of resorptions and fetal malformations. industrialchemicals.gov.au These malformations can include cleft palate and cryptorchidism, which is the failure of one or both testes to descend into the scrotum. industrialchemicals.gov.au Furthermore, a decrease in fetal weight is a common finding in such studies. industrialchemicals.gov.au

Research has also revealed persistent effects on offspring. For instance, developmental exposure to DBP has been linked to the degeneration and atrophy of mammary gland alveoli in male offspring, with these effects being observed even at low dose levels. nih.gov In some cases, testicular lesions observed at necropsy in adulthood were found to be very faint, suggesting some potential for recovery from early-life exposure. nih.gov However, the mammary gland toxicity in males appeared to be a more persistent outcome. nih.gov

Table 1: Summary of DBP Effects on Fetal Development in Animal Models

Endpoint Observed Effect Reference
Fetal Viability Increased number of resorptions industrialchemicals.gov.au
Morphological Development Cleft palate, cryptorchidism industrialchemicals.gov.au
Fetal Growth Decreased fetal weight industrialchemicals.gov.au
Mammary Gland (Male Offspring) Degeneration and atrophy of alveoli nih.gov

The male reproductive system is a primary target for the toxic effects of DBP. Studies have demonstrated marked decreases in the fertility of F1 male offspring following in utero and lactational exposure. nih.gov This reduced fertility is associated with a range of adverse outcomes, including reduced sperm counts and malformations of the reproductive tract upon reaching adulthood. nih.gov

At a histological level, high doses of DBP have been shown to induce significant testicular toxicity. researchgate.netnih.gov This includes the anomalous development of the testes and epididymides, severe atrophy of the seminiferous tubules, and a notable loss of spermatogenesis. researchgate.netnih.gov The disorientation of spermatogenic cells within the seminiferous tubules has also been reported, contributing to impaired sperm production. nih.gov

Even at lower doses, where overt morphological changes may not be apparent, DBP can exert subtle effects. researchgate.netnih.gov Research has shown that low-dose exposure can lead to changes in the expression of proteins that are crucial for spermatogenesis, as well as alterations in the number and function of both Sertoli and Leydig cells. researchgate.netnih.gov A significant finding in many studies is the reduction in testosterone levels following DBP exposure, which is a key factor in the observed reproductive toxicity. nih.govdiva-portal.org The active metabolite of DBP, mono-n-butyl phthalate (MBP), is believed to be the primary active principle responsible for inducing these reproductive and developmental toxicities. nih.gov

Table 2: Key Findings on the Impact of DBP on Male Reproductive Health

Parameter Effect of DBP Exposure Reference
Fertility Marked decrease in F1 male offspring nih.gov
Sperm Count Reduced nih.gov
Reproductive Tract Malformations nih.gov
Testicular Histology Atrophy of seminiferous tubules, loss of spermatogenesis researchgate.netnih.gov
Spermatogenic Cells Disorientation nih.gov
Protein Expression Altered expression of proteins involved in spermatogenesis researchgate.netnih.gov
Hormonal Levels Decreased testosterone nih.govdiva-portal.org

Hepatic and Renal Toxicity Studies

DBP has been reported to be involved in hepatic and renal tissue damage. nih.gov Subchronic studies in animal models have found that DBP exposure can lead to increased liver and kidney weights. cpsc.gov Histopathological examinations have revealed alterations in the tissues of both the liver and kidneys. ekb.eg These changes can include mitotic changes and hydropic degeneration in hepatocytes, as well as decreased size of the glomerular tuft and increased Bowman's space in the kidneys. ekb.eg

Biochemical analyses of serum have shown changes in markers of liver and kidney function. For instance, DBP exposure has been associated with alterations in the levels of alanine (B10760859) aminotransferase and aspartate aminotransferase, which are indicators of liver function. nih.gov Similarly, levels of creatinine (B1669602) and urea (B33335) nitrogen in the serum, which are markers of kidney function, have also been shown to be affected. nih.gov

In Vitro and In Vivo Toxicological Models

A variety of in vitro and in vivo models are utilized to investigate the toxicological mechanisms of DBP. These models allow for controlled studies into the specific cellular and organismal responses to DBP exposure.

The human adrenocortical carcinoma cell line, H295R, is a well-established in vitro model for studying the effects of endocrine-disrupting chemicals on steroidogenesis. nih.gov Mechanistic studies using H295R cells have shown that both DBP and its primary metabolite, mono-n-butyl phthalate (MBP), can significantly decrease the production of several steroid hormones, including testosterone, androstenedione, corticosterone, and progesterone. nih.govnih.gov

Interestingly, DBP and MBP appear to affect the early steps of steroidogenesis differently. nih.govnih.gov DBP has been shown to induce a dose-dependent decrease in the levels of CYP11A1 and HSD3β2 proteins, while MBP primarily decreases CYP17A1 levels. nih.govnih.gov Furthermore, DBP has been demonstrated to induce oxidative stress in H295R cells. nih.govnih.gov

The freshwater crustacean, Daphnia magna, is a widely used model organism in aquatic toxicology. Acute toxicity studies have been conducted to determine the median lethal concentration (LC50) of DBP for this species. nih.gov For neonates, the 24-hour and 48-hour LC50 values have been reported as 3.48 mg/L and 2.83 mg/L, respectively. peerj.comresearchgate.net For adult Daphnia magna, the 24-hour and 48-hour LC50 values were found to be 4.92 mg/L and 4.31 mg/L, respectively. peerj.com

Chronic toxicity studies have revealed that the timing of exposure is a critical factor. peercommunityin.org Full life-cycle exposure to DBP can lead to significant impairments in the survival and growth of Daphnia magna. peercommunityin.org One of the proposed mechanisms for DBP toxicity in this organism is the induction of oxidative stress. researchgate.net

**Table 3: Acute Toxicity of DBP in *Daphnia magna***

Life Stage Exposure Duration LC50 (mg/L) Reference
Neonate 24 hours 3.48 peerj.comresearchgate.net
Neonate 48 hours 2.83 peerj.comresearchgate.net
Adult 24 hours 4.92 peerj.com
Adult 48 hours 4.31 peerj.com

Mammalian Models (e.g., rodents)

In the toxicological assessment of Di-n-butyl phthalate (DBP) in mammalian models, particularly rodents such as rats and mice, deuterated standards like Di-n-butyl phthalate-d4 (DBP-d4) play a critical role as internal standards for analytical quantification. The use of DBP-d4, which has four of its hydrogen atoms replaced with deuterium (B1214612), is essential for achieving accurate and precise measurements of DBP and its metabolites in complex biological matrices. This is because DBP-d4 is chemically identical to DBP but has a different molecular weight, allowing it to be distinguished by mass spectrometry. Its primary function is to correct for any loss of the analyte during sample preparation and analysis, thereby ensuring the reliability of the toxicological data.

Research in this area often involves exposing rodents to DBP and then analyzing various biological samples to understand its absorption, distribution, metabolism, and excretion. The findings from these studies are crucial for determining the toxicological profile of DBP.

Detailed Research Findings

Studies in rodent models have consistently demonstrated that DBP is rapidly metabolized. The primary metabolite is mono-n-butyl phthalate (MBP), which is then often further metabolized. The use of deuterated standards, such as MBP-d4, is instrumental in accurately quantifying these metabolites in biological samples like plasma, urine, and tissues. For instance, a novel ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of MBP in rat plasma, amniotic fluid, fetuses, and whole pup samples, utilizing monobutyl phthalate-d4 as an internal standard.

Toxicokinetic studies in rats have shown that DBP is quickly absorbed and eliminated after oral administration. In these types of studies, a known amount of the deuterated standard is added to the biological sample. During analysis, the ratio of the non-deuterated analyte to the deuterated standard is measured. This allows for precise calculation of the concentration of the analyte, even if some of the sample is lost during processing.

In a study investigating the toxicokinetics of diisobutyl phthalate (DiBP), an isomer of DBP, in rats, DiBP-d4 was used as an internal standard to simultaneously measure DiBP and its major metabolite, monoisobutyl phthalate (MiBP), in various biological matrices. This highlights the common practice of using deuterated analogues for accurate quantification in toxicological research.

The following interactive data tables showcase the type of findings that are generated in rodent studies where deuterated standards would be employed for accurate quantification.

Table 1: Hypothetical Toxicokinetic Parameters of DBP in Male Rats Following a Single Oral Administration

Table 2: Hypothetical Distribution of Mono-n-butyl Phthalate (MBP) in Various Tissues of Pregnant Rats

These tables illustrate the kind of precise quantitative data that is obtainable through the use of deuterated internal standards in toxicological studies. The accuracy of these measurements is fundamental to understanding the potential health risks associated with DBP exposure.

Future Research Directions

Development of Novel Analytical Techniques for Di-n-butyl phthalate-d4 and Metabolites

The accurate detection and quantification of DBP and its metabolites are paramount for understanding human exposure and potential health effects. DBP-d4 is instrumental in developing and validating new analytical methods, primarily by serving as an internal or surrogate standard to counteract matrix effects and improve accuracy. nih.govresearchgate.net

Future research will likely focus on enhancing the sensitivity and efficiency of current analytical techniques. While gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are standard methods, there is a continuous drive to lower detection limits and improve the resolution of complex biological and environmental samples. researchgate.netnih.gov

Key areas for future development include:

Advanced Chromatographic Separations: The development of novel liquid chromatography (LC) and gas chromatography (GC) techniques will aim to improve the separation of DBP metabolites from complex matrices. researchgate.netmdpi.com This includes the exploration of new column technologies and multidimensional chromatography for enhanced resolution.

High-Resolution Mass Spectrometry (HRMS): The application of HRMS can facilitate the identification of novel and unexpected phthalate (B1215562) metabolites. rsc.org Non-targeted screening methods using HRMS can help to build a more comprehensive picture of DBP metabolism. rsc.org

Automation and High-Throughput Analysis: Future methods will likely incorporate greater automation, such as on-line solid-phase extraction (SPE) coupled with LC-MS/MS, to increase sample throughput and reduce analysis time, which is crucial for large-scale biomonitoring studies. nih.gov

Isotope Dilution Techniques: The use of DBP-d4 in isotope dilution mass spectrometry is a well-established method for accurate quantification. oup.com Future research will continue to refine these methods for a wider range of metabolites and matrices.

Table 1: Current and Emerging Analytical Techniques for Phthalate Analysis
TechniqueDescriptionRole of Di-n-butyl phthalate-d4Key Research Findings
Gas Chromatography-Mass Spectrometry (GC-MS) A common technique for separating and identifying volatile and semi-volatile compounds. nih.govUsed as an internal standard for quantification to correct for analytical variability. sigmaaldrich.commurraystate.eduEnables the detection of DBP in various matrices, including environmental and biological samples. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) A powerful technique for analyzing non-volatile and thermally labile compounds, such as phthalate metabolites. nih.govServes as an internal standard to ensure accurate quantification of DBP metabolites in urine and other biological fluids. oup.comAllows for the sensitive measurement of a wide range of phthalate metabolites, providing a comprehensive exposure profile. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the identification of unknown compounds and metabolites. rsc.orgCan be used in conjunction with non-targeted screening approaches to identify novel DBP metabolites.Has led to the discovery of new phthalate metabolites in human urine, expanding our understanding of phthalate metabolism. rsc.org
On-line Solid-Phase Extraction (SPE)-LC-MS/MS An automated sample preparation technique that is directly coupled to the analytical instrument.Facilitates high-throughput analysis by automating the extraction and clean-up of samples.Significantly reduces sample preparation time and improves the precision and accuracy of phthalate metabolite measurements in urine. nih.gov

Advanced Biomonitoring Studies with Isotopic Tracers

Biomonitoring, the measurement of chemicals or their metabolites in human tissues and fluids, is a cornerstone of exposure assessment. nih.govmdpi.com The use of isotopic tracers like DBP-d4 offers a powerful approach to conduct advanced biomonitoring studies.

Future research in this area will move beyond simple exposure assessment to investigate the kinetics and pathways of DBP in the human body. By administering a known amount of DBP-d4 and tracking its metabolites, researchers can gain a more detailed understanding of absorption, distribution, metabolism, and excretion.

Key research questions to be addressed include:

Source Apportionment: Isotopic tracers can help differentiate between various sources of phthalate exposure. bohrium.com For instance, by labeling potential sources with different isotopic signatures, it may be possible to determine the relative contribution of diet, personal care products, and indoor environments to an individual's total phthalate body burden.

Metabolic Pathway Elucidation: Tracking the appearance of deuterated metabolites over time can provide precise information on the rates and routes of DBP metabolism in humans. nih.gov This can help to identify inter-individual variability in metabolism due to genetic or lifestyle factors.

Trophic Transfer in Ecosystems: Isotopic tracers are valuable for studying the movement of contaminants through food webs. researchgate.netfrontiersin.org In an environmental context, DBP-d4 can be used to trace the bioaccumulation and biomagnification of DBP in aquatic and terrestrial ecosystems. researchgate.net

Table 2: Applications of Isotopic Tracers in Advanced Biomonitoring
ApplicationDescriptionExample Research Finding
Source Apportionment Using isotopically labeled compounds to distinguish between different exposure sources. bohrium.comStudies on lead and strontium isotopes have successfully traced the sources of these metals in tea garden soils and leaves. bohrium.com
Metabolic Pathway Elucidation Administering a labeled compound and monitoring the formation and excretion of its metabolites. nih.govIsotope-labeling has been used to facilitate the identification of phthalate metabolites in metabolomics studies. nih.gov
Trophic Transfer Studies Tracing the movement of a labeled contaminant through different trophic levels of an ecosystem. researchgate.netfrontiersin.orgRadiotracers have been effectively used to study the bioaccumulation of pollutants in marine organisms. researchgate.net

Elucidation of Subtle Toxicological Mechanisms using Di-n-butyl phthalate-d4 as a Probe

While the general toxicity of DBP has been studied, the subtle molecular mechanisms underlying its adverse effects are still being investigated. diva-portal.orgindustrialchemicals.gov.au DBP-d4 can be a valuable tool in these mechanistic studies.

By using DBP-d4 in in vitro and in vivo experimental models, researchers can precisely track the compound and its metabolites within cells and tissues. This allows for a more accurate correlation between the presence of specific molecules and observed biological effects.

Future research directions in this area include:

Identifying Target Proteins and DNA Adducts: DBP-d4 can be used to identify the specific proteins and DNA molecules that DBP or its metabolites bind to. This can help to elucidate the initial molecular-level events that trigger a toxic response.

Investigating Endocrine Disruption Pathways: DBP is known to be an endocrine disruptor. nih.govnih.gov Studies using DBP-d4 can help to pinpoint the specific steps in hormone synthesis and signaling pathways that are affected. For example, recent research has shown that DBP and its primary metabolite, mono-n-butyl phthalate (MBP), can impair steroid hormone biosynthesis in human cells. nih.govmdpi.comnih.gov

Understanding Oxidative Stress Mechanisms: Some studies suggest that DBP can induce oxidative stress. nih.govmdpi.com DBP-d4 can be used to investigate the role of DBP and its metabolites in the generation of reactive oxygen species and subsequent cellular damage.

Table 3: Use of Di-n-butyl phthalate-d4 in Toxicological Research
Research AreaApproachPotential InsightsRelevant Findings
Target Identification Using labeled DBP to identify binding partners in cells.Identification of specific proteins and DNA adducts that mediate toxicity.Studies on other chemicals have successfully used this approach to identify toxicological targets.
Endocrine Disruption Tracing the effects of labeled DBP on hormone synthesis and signaling pathways.Pinpointing the specific enzymes and receptors involved in DBP's endocrine-disrupting effects.In vitro studies have demonstrated that DBP and MBP can decrease testosterone (B1683101) production in human cells. nih.govmdpi.comnih.gov
Oxidative Stress Investigating the role of labeled DBP in the production of reactive oxygen species.Understanding how DBP contributes to cellular damage through oxidative stress.DBP has been shown to induce oxidative stress in human adrenocortical cells. nih.govmdpi.com

Integrated Environmental and Health Risk Assessment Frameworks

Ultimately, the knowledge gained from studies using DBP-d4 needs to be integrated into comprehensive risk assessment frameworks. nih.govresearchgate.net These frameworks aim to evaluate the potential risks of phthalate exposure to both human health and the environment.

Future risk assessments will need to consider the complex interplay of multiple exposure sources, metabolic pathways, and toxicological mechanisms. DBP-d4 plays a crucial role in providing the high-quality data needed for these sophisticated models.

Key components of future integrated risk assessment frameworks include:

Aggregate and Cumulative Exposure Models: These models will combine data from various exposure pathways (e.g., diet, consumer products, indoor air) to estimate an individual's total phthalate exposure. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models use data on absorption, distribution, metabolism, and excretion (often obtained from isotopic tracer studies) to predict the internal dose of phthalates and their metabolites in different tissues.

Adverse Outcome Pathways (AOPs): AOPs are conceptual frameworks that link a molecular initiating event to an adverse outcome at the individual or population level. Data from mechanistic studies using DBP-d4 can help to develop and refine AOPs for phthalates.

The continued use and development of research methodologies centered on Di-n-butyl phthalate-d4 will be essential for advancing our understanding of phthalate exposure and its consequences, ultimately leading to more effective strategies for protecting human and environmental health.

Q & A

Q. What statistical approaches reconcile contradictory data on DnBP-d₄’s teratogenicity?

  • Meta-Analysis : Aggregate in vivo/in vitro datasets using random-effects models to quantify heterogeneity (e.g., species-specific metabolic differences) .
  • Uncertainty Quantification : Apply Monte Carlo simulations to assess variability in exposure estimates (e.g., human biomonitoring vs. environmental sampling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.